molecular formula C21H18N2O4S B2703241 N-(2H-1,3-benzodioxol-5-yl)-4-[(4-cyclopropyl-1,3-thiazol-2-yl)methoxy]benzamide CAS No. 1251559-25-7

N-(2H-1,3-benzodioxol-5-yl)-4-[(4-cyclopropyl-1,3-thiazol-2-yl)methoxy]benzamide

Cat. No.: B2703241
CAS No.: 1251559-25-7
M. Wt: 394.45
InChI Key: MLOYWQNMGYCJNZ-UHFFFAOYSA-N
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Description

N-(2H-1,3-benzodioxol-5-yl)-4-[(4-cyclopropyl-1,3-thiazol-2-yl)methoxy]benzamide (CAS 1251559-25-7) is a synthetic organic compound with a molecular formula of C 21 H 18 N 2 O 4 S and a molecular weight of 394.45 g/mol. This chemical features a 1,3-benzodioxole group, also known as a methylenedioxyphenyl group, which is a common pharmacophore found in compounds that interact with a variety of biological targets . The compound's structure also incorporates a 4-cyclopropyl-thiazole moiety, linked via a benzamide core. Thiazole derivatives are very important functional groups in medicinal chemistry, known to act as ligands on a diverse range of biological matrices . Compounds containing the thiazole ring are used in a wide spectrum of therapeutic research applications, including as antibacterial, antiretroviral, antifungal, antiallergic, and antihypertensive agents . Furthermore, 1,3,4-thiadiazole derivatives, a related heterocyclic class, are reported to possess broad-spectrum biological activities such as insecticidal and fungicidal effects, highlighting the research potential of such heterocycles . This makes this compound a valuable compound for researchers in medicinal chemistry and drug discovery. Its structural features make it a promising candidate for screening in assays for novel bioactive molecules, investigating structure-activity relationships (SAR), and exploring mechanisms of action related to its constituent heterocycles. This product is supplied with a guaranteed purity of 95% or higher and is intended for Research Use Only. It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-4-[(4-cyclopropyl-1,3-thiazol-2-yl)methoxy]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O4S/c24-21(22-15-5-8-18-19(9-15)27-12-26-18)14-3-6-16(7-4-14)25-10-20-23-17(11-28-20)13-1-2-13/h3-9,11,13H,1-2,10,12H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLOYWQNMGYCJNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CSC(=N2)COC3=CC=C(C=C3)C(=O)NC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-4-[(4-cyclopropyl-1,3-thiazol-2-yl)methoxy]benzamide typically involves multiple steps:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Thiazole Ring Synthesis: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Coupling Reactions: The benzodioxole and thiazole intermediates are then coupled using appropriate linking agents and conditions.

    Amidation: The final step involves the formation of the benzamide moiety through an amidation reaction, typically using amine and carboxylic acid derivatives under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-benzodioxol-5-yl)-4-[(4-cyclopropyl-1,3-thiazol-2-yl)methoxy]benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, facilitated by reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

N-(2H-1,3-benzodioxol-5-yl)-4-[(4-cyclopropyl-1,3-thiazol-2-yl)methoxy]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-4-[(4-cyclopropyl-1,3-thiazol-2-yl)methoxy]benzamide involves its interaction with molecular targets such as enzymes or receptors. The benzodioxole and thiazole rings can facilitate binding to active sites, while the benzamide moiety can enhance specificity and affinity. This compound may modulate biochemical pathways by inhibiting or activating specific proteins, leading to desired therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Thiazole Ring

Compound 10 ():

N-(2H-1,3-Benzodioxol-5-yl)-2-[4-(5-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butanamido]benzamide

  • Key Differences : Replaces the thiazole-methoxy group with a butanamido-isoindolyl chain.
  • This substitution may reduce membrane permeability due to increased polarity .
N-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide ():
  • Key Differences: Substitutes the cyclopropyl group with a 4-methylphenyl moiety and replaces the benzodioxolyl group with a phenoxy-benzamide.
  • The phenoxy group may confer π-π stacking interactions with aromatic residues in target proteins. This compound exhibited 129.23% activity (p < 0.05), suggesting high potency in its therapeutic context .
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide ():
  • Key Differences : Features a chloro-thiazole and difluorobenzamide instead of cyclopropyl-thiazole and benzodioxolyl groups.
  • Crystal structure analysis revealed hydrogen-bonded dimers (N–H⋯N) and C–H⋯F/O interactions, stabilizing the solid state .

Modifications to the Benzamide Core

Compound 74 ():

1-(Benzo[d][1,3]dioxol-5-yl)-N-(4-(4-methoxyphenyl)-5-(4-(pyrrolidin-1-yl)benzoyl)thiazol-2-yl)cyclopropane-1-carboxamide

  • Key Differences : Replaces the benzamide’s methoxy group with a cyclopropane-carboxamide linked to a substituted thiazole.
  • Impact : The cyclopropane ring and pyrrolidinyl-benzoyl group introduce conformational constraints and basicity, which may improve binding to targets requiring cationic interactions. The methoxyphenyl-thiazole substitution could enhance π-stacking .
2-Methyl-5-(morpholine-4-sulfonyl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide ():
  • Key Differences : Incorporates a pyridinyl-thiazole and morpholine-sulfonyl group.
  • Impact : The pyridinyl group introduces hydrogen-bond acceptors, while the sulfonyl-morpholine moiety enhances solubility. These features may favor interactions with polar binding pockets, contrasting with the target compound’s lipophilic cyclopropyl group .

Biological Activity

N-(2H-1,3-benzodioxol-5-yl)-4-[(4-cyclopropyl-1,3-thiazol-2-yl)methoxy]benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A benzodioxole moiety, known for its diverse biological activities.
  • A thiazole ring, which is often associated with antimicrobial and anticancer properties.
  • A methoxy group that may enhance lipophilicity and bioavailability.

Antitumor Activity

Recent studies have indicated that derivatives of benzodioxole compounds exhibit notable antitumor effects. For instance, compounds similar to this compound have shown significant inhibition against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)15.6Apoptosis induction
A549 (Lung Cancer)12.3Cell cycle arrest
HeLa (Cervical Cancer)10.8Inhibition of proliferation

Antimicrobial Activity

The thiazole component is particularly noteworthy for its antimicrobial properties. Studies have shown that similar compounds possess activity against a range of bacteria and fungi. The proposed mechanism includes disruption of microbial cell membranes and inhibition of key metabolic pathways.

Microorganism Minimum Inhibitory Concentration (MIC) Activity Type
Staphylococcus aureus32 µg/mLBactericidal
Escherichia coli16 µg/mLBacteriostatic
Candida albicans64 µg/mLAntifungal

The biological activity of this compound can be attributed to its ability to interact with specific cellular targets:

  • Inhibition of Kinases : Similar compounds have been shown to inhibit key kinases involved in cancer cell signaling pathways.
  • Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress leading to cell death in cancer cells.
  • Enzyme Inhibition : Targeting enzymes such as topoisomerases and proteasomes.

Case Studies and Research Findings

A series of studies have focused on the synthesis and evaluation of benzodioxole derivatives, including this compound:

Study 1: Antitumor Efficacy

In a study published in Journal of Medicinal Chemistry, researchers synthesized several benzodioxole derivatives and evaluated their cytotoxicity against various cancer cell lines. The compound demonstrated significant antitumor activity with IC50 values lower than those of standard chemotherapeutic agents.

Study 2: Antimicrobial Properties

Another investigation detailed in Pharmaceutical Biology assessed the antimicrobial efficacy against resistant strains of bacteria. The compound exhibited potent activity comparable to established antibiotics.

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